molecular formula C12H10I2P B3336318 Diiodo(diphenyl)plumbane CAS No. 23351-01-1

Diiodo(diphenyl)plumbane

Cat. No.: B3336318
CAS No.: 23351-01-1
M. Wt: 615 g/mol
InChI Key: BFHVTWLEVILIOF-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Diiodo(diphenyl)plumbane can be synthesized through the reaction of diphenyllead dichloride with iodine. The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The general reaction is as follows:

(C6H5)2PbCl2+2I2(C6H5)2PbI2+2Cl2(C₆H₅)₂PbCl₂ + 2I₂ → (C₆H₅)₂PbI₂ + 2Cl₂ (C6​H5​)2​PbCl2​+2I2​→(C6​H5​)2​PbI2​+2Cl2​

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of appropriate solvents, reaction vessels, and purification techniques is crucial to ensure the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Diiodo(diphenyl)plumbane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution.

    Oxidation and Reduction Reactions: The lead center can undergo oxidation or reduction, altering the oxidation state of the lead atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halide salts (e.g., NaCl, KBr) in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield diphenyllead dichloride or diphenyllead dibromide, while oxidation reactions may produce lead oxides.

Scientific Research Applications

Diiodo(diphenyl)plumbane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, although its toxicity limits its use.

Mechanism of Action

The mechanism of action of diiodo(diphenyl)plumbane involves its interaction with various molecular targets. The lead center can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The phenyl groups provide steric hindrance, affecting the compound’s overall chemical behavior. The iodine atoms can participate in halogen bonding, further modulating the compound’s interactions with other molecules.

Comparison with Similar Compounds

    Diphenyllead dichloride ((C₆H₅)₂PbCl₂): Similar structure but with chlorine atoms instead of iodine.

    Diphenyllead dibromide ((C₆H₅)₂PbBr₂): Similar structure but with bromine atoms instead of iodine.

    Triphenyllead chloride ((C₆H₅)₃PbCl): Contains three phenyl groups and one chlorine atom.

Uniqueness: Diiodo(diphenyl)plumbane is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its chloro and bromo analogs. The iodine atoms also influence the compound’s electronic properties, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

diiodo(diphenyl)plumbane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2HI.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHVTWLEVILIOF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10I2Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287975
Record name diiodo(diphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23351-01-1
Record name NSC53719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diiodo(diphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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